molecular formula C7H10O3 B1386577 2-Oxaspiro[3.3]heptane-6-carboxylic acid CAS No. 889944-54-1

2-Oxaspiro[3.3]heptane-6-carboxylic acid

Cat. No. B1386577
M. Wt: 142.15 g/mol
InChI Key: ZWRRDOVWTVEVRS-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptane-6-carboxylic acid is a chemical compound with the molecular formula C7H10O3 . It is a compound that falls under the category of spiro compounds, which are organic compounds that feature a spiroatom, typically a quaternary carbon atom, that connects two rings .


Synthesis Analysis

The synthesis of 2-Oxaspiro[3.3]heptane-6-carboxylic acid and its derivatives has been reported in the literature . One method involves the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative via biocatalytic ketoreductase-mediated reduction . This process provides access to both enantiomers in high enantiomeric excess (ee). The axially chiral alcohol produced in this reaction can be converted to the corresponding ester alcohol, amino acid, and amino alcohol building blocks while maintaining high enantiopurity .


Molecular Structure Analysis

The molecular structure of 2-Oxaspiro[3.3]heptane-6-carboxylic acid can be represented by the InChI string: InChI=1S/C7H10O3/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9) and the canonical SMILES string: C1C(CC12COC2)C(=O)O . These representations provide a detailed description of the arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxaspiro[3.3]heptane-6-carboxylic acid include a molecular weight of 142.15 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass is 142.062994177 g/mol, and its monoisotopic mass is also 142.062994177 g/mol . The compound’s complexity, as computed by PubChem, is 164 .

properties

IUPAC Name

2-oxaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRRDOVWTVEVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651844
Record name 2-Oxaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[3.3]heptane-6-carboxylic acid

CAS RN

889944-54-1
Record name 2-Oxaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 2
2-Oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 3
2-Oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 4
2-Oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 5
2-Oxaspiro[3.3]heptane-6-carboxylic acid
Reactant of Route 6
2-Oxaspiro[3.3]heptane-6-carboxylic acid

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